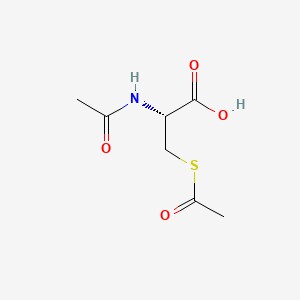

N,S-Diacetylcysteine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-acetylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPYGHDTVQJUDE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172034 | |

| Record name | Dacisteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18725-37-6 | |

| Record name | N,S-Diacetylcysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18725-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dacisteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018725376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacisteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dacisteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACISTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF970ATW3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N,S-Diacetylcysteine

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond N-Acetylcysteine

For researchers and drug development professionals, N-acetylcysteine (NAC) is a familiar molecule, widely recognized for its mucolytic and antioxidant properties, the latter being largely attributed to its role as a precursor to L-cysteine and subsequently glutathione (GSH).[1] However, within the landscape of cysteine derivatives lies a less-explored but significant compound: N,S-Diacetyl-L-cysteine (Ac-Cys(Ac)-OH).

Chemically designated as (2R)-2-Acetamido-3-(acetylsulfanyl)propanoic acid, with CAS Number 18725-37-6, this molecule features acetyl groups on both the nitrogen (amine) and sulfur (thiol) atoms of the parent cysteine molecule.[2][3] In pharmaceutical contexts, N,S-Diacetylcysteine is primarily known as "Acetylcysteine Impurity D," a process-related impurity in the synthesis of NAC.[2][4] Its formation is often considered an undesired side reaction. However, as a distinct chemical entity, it serves as a "double-prodrug" of L-cysteine and warrants investigation for its unique physicochemical properties and potential pharmacological profile.[5]

This guide provides a comprehensive technical overview of the core methodologies for the synthesis, purification, and analytical characterization of this compound, moving it from the status of a mere impurity to a target molecule for research and development.

Part 1: Synthesis of this compound

The synthesis of this compound hinges on achieving acetylation at two distinct functional groups: the primary amine and the thiol. The thiol is less basic but still a potent nucleophile. Standard NAC synthesis protocols often employ aqueous basic or buffered conditions, which deprotonate the more basic amino group, favoring selective N-acetylation.

A key insight from patent literature suggests that the acetylation of L-cysteine hydrochloride, as opposed to the free base, "normally leads to N,S-diacyl compounds." This provides the foundational principle for our synthetic strategy: utilizing conditions that promote exhaustive acetylation of both nucleophilic centers. The proposed method below is a robust protocol derived from these principles.

Underlying Principle: Driving Diacylation

To favor the formation of the N,S-diacetylated product over the mono-N-acetylated NAC, the reaction must be conducted under conditions that enhance the nucleophilicity of the thiol group or, more practically, by using a significant excess of the acetylating agent in a non-aqueous or acidic environment. Using the hydrochloride salt of L-cysteine as a starting material in an anhydrous organic solvent ensures that the free amine is less available for selective reaction, while the excess acetylating agent can overcome the lower reactivity of the thiol.

Experimental Protocol: Synthesis

Objective: To synthesize crude this compound from L-cysteine hydrochloride.

Materials:

-

L-cysteine hydrochloride

-

Acetic Anhydride (≥99%)

-

Glacial Acetic Acid (Anhydrous)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Nitrogen or Argon gas supply

Procedure:

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend L-cysteine hydrochloride (1.0 equivalent) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

-

Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere. This is a critical step to prevent the oxidation of the thiol group to the disulfide impurity, N,N'-diacetylcystine.

-

Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Add acetic anhydride (2.5 to 3.0 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality Note: The use of a significant excess of acetic anhydride is crucial to drive the reaction to completion for both the N- and S-acetylation. Glacial acetic acid serves as a solvent that is compatible with the reagents and helps maintain an acidic environment.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours under a continuous positive pressure of nitrogen.

-

Quenching and Extraction:

-

Carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 4-5 times the volume of the acetic acid used).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 2 volumes of the aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Causality Note: The aqueous workup removes the acetic acid solvent and unreacted acetic anhydride. The bicarbonate wash neutralizes residual acid. This compound is less polar than NAC or L-cysteine and will preferentially partition into the ethyl acetate layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a viscous oil or semi-solid.

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from L-cysteine hydrochloride to this compound.

Caption: Reaction scheme for the synthesis of this compound.

Part 2: Purification of this compound

The crude product from the synthesis will contain unreacted starting materials, mono-acetylated NAC, and other byproducts. A multi-step purification process is essential to achieve high purity suitable for research applications.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The crude this compound, if it can be solidified, can be purified using a suitable solvent system.

Experimental Protocol: Recrystallization

-

Solidification: If the crude product is an oil, attempt to induce crystallization by scratching the flask with a glass rod or by adding a small amount of a non-polar solvent like hexanes and cooling.

-

Solvent Selection: Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone, or a mixture of ethanol and water).

-

Crystallization: Slowly cool the solution to room temperature and then in an ice bath or refrigerator to allow crystals to form.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

| Parameter | Recommended Solvents/Conditions | Rationale |

| Primary Solvent | Ethyl Acetate, Acetone | Good solubility when hot, poor solubility when cold. |

| Co-Solvent System | Ethanol/Water, Ethyl Acetate/Hexanes | A polar solvent for dissolution paired with a non-polar anti-solvent to induce precipitation. |

| Temperature | Heat to dissolve, cool slowly to 0-4 °C | Slow cooling promotes the formation of larger, purer crystals. |

Table 1: Recommended Recrystallization Parameters.

Column Chromatography

For higher purity or when recrystallization is ineffective, silica gel column chromatography is the preferred method. The increased non-polarity of this compound compared to NAC allows for effective separation.

Experimental Protocol: Chromatography

-

Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica plug and carefully add it to the top of the packed column.

-

Elution: Elute the column with a mobile phase gradient, starting with a low polarity mixture and gradually increasing the polarity. An example gradient is Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70-80% EtOAc).

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Part 3: Analytical Characterization & Quality Control

Rigorous analytical testing is required to confirm the identity and purity of the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

HPLC-UV Method

A reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from NAC and other potential impurities.

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for separation of small organic molecules. |

| Mobile Phase | Acetonitrile and Water (e.g., 4:96 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Isocratic or gradient elution can be used. TFA acts as an ion-pairing agent and sharpens peaks. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at 212 nm | Wavelength for detecting the amide and thioester chromophores. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |

Table 2: Typical RP-HPLC Parameters for Analysis.

Mass Spectrometry (MS)

To confirm the identity of the synthesized compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It provides the molecular weight of the compound, confirming that di-acetylation has occurred. The expected molecular weight for this compound (C₇H₁₁NO₄S) is 205.23 g/mol . Analysis by electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 206.

Overall Workflow

The following diagram provides a high-level overview of the entire process from synthesis to purified, characterized product.

Caption: High-level workflow for this compound production.

Conclusion

The synthesis and purification of this compound require a deliberate departure from the established protocols for N-acetylcysteine. By leveraging anhydrous, acidic conditions and an excess of the acetylating agent, the formation of the diacetylated product can be favored. Subsequent purification via standard organic chemistry techniques such as recrystallization or column chromatography, followed by rigorous HPLC and MS analysis, can yield a product of high purity. This guide provides the foundational knowledge and practical protocols for researchers to produce and study this intriguing L-cysteine derivative, enabling further exploration of its unique chemical and biological properties.

References

-

Pharmaffiliates. Acetylcysteine-Impurities. [Online] Available at: [Link]

-

Veeprho. Acetylcysteine EP Impurity D | CAS 18725-37-6. [Online] Available at: [Link]

-

SynZeal. Acetylcysteine EP Impurity D | 18725-37-6. [Online] Available at: [Link]

-

European Patent Office. PROCESS FOR THE ELECTROCHEMICAL SYNTHESIS OF N-ACETYLCYSTEINE FROM CYSTINE - EP 0905282 A1. [Online] Available at: [Link]

-

Gavin Publishers. Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Cefixime and Acetylcysteine in Pharmaceutical Dosage Form. [Online] Available at: [Link]

-

Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Online] Available at: [Link]

-

MDPI. Flow Injection Spectrophotometric Determination of N-Acetyl-L-cysteine as a Complex with Palladium(II). [Online] Available at: [Link]

- Toussaint, B., et al. (2000). Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography–UV detection–mass spectrometry. Journal of Chromatography A, 896(1-2), 191-9.

-

SIES, H. Lung Protection by a Thiol-Containing Antioxidant: N-Acetylcysteine. [Online] Available at: [Link] (Note: This is a representative article on NAC's biological function).

-

Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Online] Available at: [Link] (Duplicate entry for emphasis on analytical method).

-

Wikipedia. Acetylcysteine. [Online] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. veeprho.com [veeprho.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N,S-Diacetylcysteine

Abstract: N,S-Diacetylcysteine (DiNAC) is a dually acetylated derivative of the amino acid L-cysteine, featuring acetylation on both the primary amine (N) and the thiol (S) functional groups. This modification significantly alters its physicochemical properties compared to its well-known precursor, N-acetylcysteine (NAC), impacting its stability, lipophilicity, and potential applications in research and drug development. As a key related substance and potential prodrug, a thorough understanding of its characteristics is essential for researchers, formulation scientists, and analytical chemists. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing its chemical identity, solubility, stability profile, and analytical characterization. It incorporates field-proven insights and detailed experimental protocols to serve as a vital resource for professionals in the pharmaceutical sciences.

Chemical Identity and Structure

This compound is systematically known as (2R)-2-acetamido-3-(acetylsulfanyl)propanoic acid. It is recognized as Impurity D in the European Pharmacopoeia for Acetylcysteine, highlighting its importance in quality control and stability studies of NAC-based products.[1][2]

The dual acetylation fundamentally changes the molecule's polarity and reactivity. The acetylation of the amine group forms a stable amide linkage, while the acetylation of the thiol group creates a thioester. This thioester bond is of particular interest as it is susceptible to hydrolysis, a key factor in its stability and potential role as a prodrug for delivering NAC.[3]

Table 1: Chemical Identifiers and Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-acetamido-3-(acetylsulfanyl)propanoic acid | [4][5] |

| Synonyms | Acetylcysteine Impurity D, Dacisteine, N-Acetylcysteine S-acetate | [1][5] |

| CAS Number | 18725-37-6 | [2][4] |

| Molecular Formula | C₇H₁₁NO₄S | [2][4] |

| Molecular Weight | 205.23 g/mol | [2][4] |

| Appearance | White crystalline solid | [6] (by analogy to NAC) |

| Melting Point | 111-112 °C | [7] (from CAS Common Chemistry) |

Note: Some properties are inferred from closely related compounds where direct data for this compound is not available.

Core Physicochemical Properties

The physicochemical properties of a molecule are paramount in determining its suitability for development as a therapeutic agent. They influence everything from solubility and formulation to absorption, distribution, metabolism, and excretion (ADME).

Solubility Profile

The solubility of this compound is a critical parameter for formulation development and in vitro assays. While qualitatively described as water-soluble, its solubility is influenced by the presence of both polar (carboxylic acid, amide) and non-polar (acetyl groups) moieties.

-

Expertise & Experience: The acetylation of both the amine and thiol groups in L-cysteine to form DiNAC increases its lipophilicity compared to N-acetylcysteine (NAC). While NAC is highly soluble in water (1g in 5 mL), the additional acetyl group in DiNAC is expected to decrease its aqueous solubility while increasing its solubility in organic solvents.[5] This is a crucial consideration for formulation scientists; for instance, a less polar solvent system might be required for stock solutions, or different excipients may be needed for aqueous formulations compared to those used for NAC.

Table 2: Predicted and Observed Solubility of this compound and Related Compounds

| Solvent | This compound | N-Acetylcysteine (NAC) | Rationale/Source |

| Water | Soluble | ~200 mg/mL | [8] (from CymitQuimica),[6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Predicted to be soluble | ~30 mg/mL | [9] |

| Ethanol | Predicted to be soluble | ~250 mg/mL | [6][10] |

| DMSO | Predicted to be soluble | ~50 mg/mL | [9] |

| Methanol | Predicted to be soluble | Soluble | [6] |

| Chloroform | Predicted to be insoluble | Practically Insoluble | [6][10] |

| Ether | Predicted to be insoluble | Practically Insoluble | [6][10] |

Acidity (pKa) and Lipophilicity (LogP)

The pKa and LogP are fundamental predictors of a drug's pharmacokinetic behavior. The pKa determines the ionization state of the molecule at a given pH, which affects its solubility, permeability, and binding. The LogP (octanol-water partition coefficient) is a measure of lipophilicity, which influences membrane permeability and distribution.

-

Expertise & Experience: this compound has one primary ionizable group: the carboxylic acid. Unlike NAC, which has both a carboxylic acid (pKa ~3.2) and a thiol (pKa ~9.5), the thiol in DiNAC is acetylated and therefore not ionizable.[11] This means DiNAC will be predominantly in its anionic (deprotonated carboxylate) form at physiological pH (~7.4). The S-acetylation increases the molecule's overall non-polarity. This predicted increase in lipophilicity (higher LogP) compared to NAC could theoretically enhance its ability to cross cell membranes, a key attribute for a potential prodrug.

Table 3: Predicted Acidity and Lipophilicity

| Parameter | Predicted Value for this compound | Value for N-Acetylcysteine (NAC) | Method/Source |

| pKa (Carboxylic Acid) | ~3.4 ± 0.1 | 3.24 | Computational Prediction (ACD/Labs),[11] |

| LogP | -0.25 ± 0.35 | -0.4 (XLogP3) | Computational Prediction (ACD/Labs),[12] |

Note: Predicted values are generated using ACD/Labs Percepta platform and should be confirmed experimentally.

Stability and Degradation Profile

The stability of this compound is governed primarily by the hydrolysis of its thioester bond. This reactivity is a double-edged sword: it is the mechanism by which it can act as a prodrug to release NAC, but it also represents its main degradation pathway in aqueous solutions.

-

Expertise & Experience: Thioesters are known to be more susceptible to hydrolysis than their oxygen ester counterparts, particularly under basic conditions.[13] The degradation of DiNAC is expected to yield NAC and acetic acid. This hydrolysis is a critical stability concern for liquid formulations. Conversely, the S-acetyl group protects the thiol from oxidation, meaning DiNAC is not susceptible to the oxidative dimerization that readily converts NAC into N,N'-diacetyl-L-cystine.[7] This enhanced oxidative stability is a significant advantage.

pH-Dependent Hydrolysis

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the S-acetyl thioester bond. The rate of this hydrolysis is highly dependent on pH.

-

Acidic Conditions (pH < 4): Thioester hydrolysis is relatively slow.

-

Neutral Conditions (pH ~ 7): Hydrolysis occurs at a moderate rate. Thioesters are generally stable at neutral pH but are susceptible to nucleophilic attack.[3]

-

Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is significantly accelerated, leading to rapid degradation.[13]

Oxidative and Thermal Stability

-

Oxidative Stability: The acetylation of the sulfur atom prevents the formation of disulfide bridges. This makes this compound significantly more resistant to oxidation compared to NAC, which readily oxidizes to form the N,N'-diacetyl-L-cystine dimer.[7]

-

Thermal Stability: As a solid, the compound is stable up to its melting point of 111-112 °C.[7] In solution, elevated temperatures will accelerate the rate of hydrolysis.

-

Hygroscopicity: While specific data for DiNAC is unavailable, the parent compound NAC is known to be hygroscopic.[10] Acetylation can sometimes reduce hygroscopicity by masking polar functional groups, but this should be determined experimentally for DiNAC.[14]

Caption: Key stability pathways for this compound.

Analytical Characterization Methods

Accurate and precise analytical methods are essential for quantifying this compound, assessing its purity, and monitoring its stability. As a known impurity of NAC, several chromatographic methods can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the most common and effective technique for the analysis of this compound.

-

Expertise & Experience: The key challenge in developing an HPLC method for NAC and its related substances is achieving adequate separation. This compound is more retained on a C18 column than NAC due to its increased lipophilicity. An acidic mobile phase (e.g., using phosphoric acid or trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention. Detection is typically performed at a low UV wavelength (~210-220 nm) to capture the absorbance of the amide and thioester chromophores.[15]

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol is adapted from established methods for NAC and its impurities and is suitable for determining the purity and stability of this compound.[15][16]

1. Objective: To quantify this compound and separate it from its primary degradant (N-acetylcysteine) and other related substances.

2. Materials & Equipment:

-

HPLC system with UV Detector (e.g., Agilent 1260 or equivalent)[16]

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound reference standard

-

N-Acetylcysteine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium 1-octanesulfonate (for ion-pairing, if needed)

-

Phosphoric acid or Trifluoroacetic acid (TFA)

-

Purified water (18.2 MΩ·cm)

3. Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of aqueous buffer and organic solvent. A typical starting point is 95:5 (v/v) 0.1% TFA in Water : Acetonitrile.[15] For better separation from polar impurities, an ion-pair reagent like sodium 1-octanesulfonate can be added to the aqueous phase.[16]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 20 µL

-

Detection Wavelength: 214 nm

-

Run Time: ~20 minutes (adjust to ensure all impurities elute)

4. Standard and Sample Preparation:

-

Diluent: Mobile phase is recommended.

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve this compound reference standard in diluent.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Solution: Dissolve the sample containing this compound in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. System Suitability:

-

Inject the working standard solution (e.g., 25 µg/mL) six times.

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of peak area < 2.0%

-

Tailing factor < 2.0

-

Theoretical plates > 2000

-

6. Validation & Justification (Trustworthiness):

-

Specificity: Forced degradation studies (acid, base, peroxide, heat, light) must be performed on the sample. The method is specific if the DiNAC peak is pure and well-resolved from all degradation products, as determined by a peak purity analysis using a photodiode array (PDA) detector.

-

Linearity: Analyze the calibration standards. The correlation coefficient (r²) should be > 0.999.

-

Accuracy & Precision: Perform recovery studies by spiking a placebo with known concentrations of the standard. Accuracy (% recovery) should be within 98-102%, and precision (RSD) should be < 2.0%.

Caption: Standard workflow for HPLC analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques are indispensable for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides definitive structural information. Expected signals include: two singlets for the acetyl protons (N-acetyl and S-acetyl), and multiplets for the cysteine backbone protons (α-CH and β-CH₂). A supplementary file associated with a study on N,S-diacetyl-DL-cysteine nitrile provides characteristic shifts: α-CH (~4.95 ppm), β-CH₂ (~3.3-3.4 ppm), S-acetyl CH₃ (~2.39 ppm), and N-acetyl CH₃ (~1.98 ppm) in D₂O.[17]

-

¹³C NMR: Complements ¹H NMR for structural elucidation. Expected signals would correspond to the carbonyl carbons of the carboxylic acid, amide, and thioester, the methyl carbons of the acetyl groups, and the carbons of the cysteine backbone.[17]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR is used to identify key functional groups. Characteristic absorption bands for this compound would include: O-H stretch (carboxylic acid), N-H stretch (amide), C=O stretches (carboxylic acid, amide, and thioester), and C-S stretch. The C=O stretch of the thioester is typically found at a higher wavenumber (~1700 cm⁻¹) than the amide C=O (~1650 cm⁻¹).[18]

-

Advanced Properties for Drug Development

Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact a drug's solubility, stability, and bioavailability. The parent compound, NAC, is known to exist in at least two polymorphic forms.[19][20]

-

Expertise & Experience: Given that NAC exhibits polymorphism, it is highly probable that this compound could also crystallize into different forms depending on the crystallization solvent and conditions. The discovery of a new polymorph can have significant intellectual property implications and requires thorough screening during drug development. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR are essential for identifying and characterizing potential polymorphs.[19][21]

Implications for Drug Development

The unique physicochemical profile of this compound presents both opportunities and challenges.

Caption: Relationship between properties and development considerations.

-

Prodrug Potential: The hydrolyzable thioester bond makes DiNAC a candidate prodrug for NAC, potentially improving membrane permeability due to increased lipophilicity and protecting the therapeutic agent from premature oxidation.

-

Formulation Challenges: The susceptibility to hydrolysis, especially in neutral to alkaline aqueous solutions, necessitates careful formulation design. Strategies could include lyophilization, formulation in non-aqueous vehicles, or buffering solutions to an acidic pH.

-

Analytical Control: As a known impurity of NAC, robust and validated analytical methods are not just necessary for studying DiNAC itself, but are required for the quality control of NAC drug products.

Conclusion

This compound is a molecule of significant interest, bridging the gap between a simple impurity and a potential prodrug. Its physicochemical properties are distinctly different from its parent compound, N-acetylcysteine. The presence of the S-acetyl thioester group introduces hydrolytic instability, which is the primary challenge for formulation but also the basis for its prodrug potential. Concurrently, this group confers enhanced stability against oxidation, a notable advantage over NAC. A comprehensive understanding and careful characterization of its solubility, pKa, LogP, stability, and polymorphic potential are critical for any researcher or developer working with this compound or with NAC formulations. The protocols and insights provided in this guide serve as a foundational resource for navigating these scientific and technical challenges.

References

-

CAS Common Chemistry. This compound. (n.d.). Retrieved January 5, 2026, from [Link]

-

Kumar, S., & Nangia, A. (2013). A new conformational polymorph of N-acetyl-l-cysteine. The role of S–H⋯O and C–H⋯O interactions. CrystEngComm, 15(32), 6493-6502. [Link]

-

PubChem. N,N-Diacetylcysteine. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mathew, E. M., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Investigation, 51(4), 789-796. [Link]

-

SpectraBase. N,S-Diacetyl-L-cysteine methyl ester. (n.d.). Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. A new conformational polymorph of N-acetyl-L-cysteine. The role of S–H⋯O and C–H⋯O interactions. (2013). Retrieved January 5, 2026, from [Link]

-

Nirma University Journals. DEVELOPMENT & VALIDATION OF HIGH PRESSURE LIQUID CHROMATOGRAPHY ANALYTICAL METHOD FOR RELATED SUBSTANCE OF ACETYLCYSTEINE EF. (2019). Retrieved January 5, 2026, from [Link]

-

Gowda, A. P., Schaefer, A. D., & Schuck, T. K. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303-323. [Link]

-

Olsen, C. A. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 1(9), 1335-1345. [Link]

-

ResearchGate. FTIR spectrum of n-acetyl l-cysteine. (n.d.). Retrieved January 5, 2026, from [Link]

-

ResearchGate. A new conformational polymorph of N-acetyl-L-cysteine. The role of S–H⋯O and C–H⋯O interactions. (2013). Retrieved January 5, 2026, from [Link]

-

ResearchGate. 1H and 13C NMR spectra of 0.1 M N -acetylcysteine (pH 9.1) and.... (n.d.). Retrieved January 5, 2026, from [Link]

-

Semantic Scholar. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. (2013). Retrieved January 5, 2026, from [Link]

-

PubChem. N-Acetyl-L-Cysteine. (n.d.). Retrieved January 5, 2026, from [Link]

-

PubChem. N,N'-Diacetyl-L-cystine. (n.d.). Retrieved January 5, 2026, from [Link]

-

NASA Technical Reports Server. Formation of the thioester, N-acetyl, S-lactoylcysteine, by reaction of N-acetylcysteine with pyruvaldehyde in aqueous solution. (1984). Retrieved January 5, 2026, from [Link]

-

Whitesides Research Group. The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. (2011). Retrieved January 5, 2026, from [Link]

-

UCL Discovery. Supplementary Materials for.... (n.d.). Retrieved January 5, 2026, from [Link]

- Google Patents. Process of making n,n'-diacetyl-l-cystine. (2021).

-

Wikipedia. Acetylcysteine. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pharmaffiliates. Acetylcysteine - Impurity D. (n.d.). Retrieved January 5, 2026, from [Link]

-

ACS Publications. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (2021). Retrieved January 5, 2026, from [Link]

-

CNGBdb. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. (n.d.). Retrieved January 5, 2026, from [Link]

-

ResearchGate. FTIR spectra of (a) pure l-cysteine and (b) l-cysteine-capped CdTe NPs. (n.d.). Retrieved January 5, 2026, from [Link]

-

ResearchGate. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). Retrieved January 5, 2026, from [Link]

-

SynZeal. Acetylcysteine EP Impurity D. (n.d.). Retrieved January 5, 2026, from [Link]

-

PMC - NIH. Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. (2021). Retrieved January 5, 2026, from [Link]

-

PMC - NIH. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. (2018). Retrieved January 5, 2026, from [Link]

-

CORE. Acetylation of Surface Lysine Groups of a Protein Alters the Organization and Composition of Its Crystal Contacts. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. Acetylcysteine EP Impurity D | 18725-37-6 | SynZeal [synzeal.com]

- 2. N,S-Diacetyl-L-cysteine | CymitQuimica [cymitquimica.com]

- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcysteine EP Impurity D (N,S-Diacetyl-L-cysteine) | CAS Number 18725-37-6 [klivon.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. N-Acetyl-L-cysteine | 616-91-1 [chemicalbook.com]

- 7. s10901.pcdn.co [s10901.pcdn.co]

- 8. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 11. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. db.cngb.org [db.cngb.org]

- 13. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 14. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.insights.bio [cdn.insights.bio]

- 16. ijper.org [ijper.org]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. A new conformational polymorph of N-acetyl-l-cysteine. The role of S–H⋯O and C–H⋯O interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Properties of N,S-Diacetylcysteine: Mechanisms and Methodologies

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in numerous diseases. While N-acetylcysteine (NAC) has been a cornerstone antioxidant therapy, its efficacy is often limited by suboptimal bioavailability and cellular uptake.[1] This guide introduces N,S-Diacetylcysteine (NSDAC), a lipophilic derivative of NAC, engineered for enhanced cellular permeability and superior antioxidant action. We delve into the multi-faceted antioxidant mechanisms of NSDAC, contrasting it with its parent compound. Furthermore, this document provides detailed, field-proven protocols for the comprehensive evaluation of its antioxidant properties, from direct radical scavenging to the modulation of endogenous cellular defense pathways, equipping researchers with the necessary tools to investigate this promising therapeutic agent.

Introduction: The Rationale for a Superior Cysteine Prodrug

The cellular redox environment is a tightly regulated network, with the tripeptide glutathione (GSH) serving as the principal intracellular antioxidant. Depletion of GSH is a hallmark of oxidative stress-related pathologies.[2] For decades, N-acetylcysteine (NAC) has been used to replenish GSH stores, acting as a prodrug for L-cysteine, the rate-limiting substrate for GSH synthesis.[3][4] However, the clinical utility of NAC is hampered by its hydrophilic nature, which restricts its ability to cross cellular membranes efficiently.

This compound emerges as a promising alternative. By acetylating both the amino (N-) and thiol (S-) groups of cysteine, NSDAC exhibits increased lipophilicity. This structural modification is hypothesized to facilitate superior cellular uptake, leading to more efficient intracellular delivery of cysteine and, consequently, more robust GSH synthesis and protection against oxidative insults. This guide will explore the biochemical underpinnings of NSDAC's action and provide the methodologies to validate its antioxidant efficacy.

Section 1: Biochemical Profile and Mechanisms of Antioxidant Action

NSDAC's enhanced antioxidant capacity stems from a combination of direct and indirect mechanisms that surpass those of traditional thiol antioxidants.

-

Enhanced Cellular Uptake and Cysteine Delivery: The primary advantage of NSDAC is its lipophilic character, conferred by the two acetyl groups. This allows for passive diffusion across the plasma membrane. Once inside the cell, cytosolic esterases are believed to cleave the acetyl groups, releasing N-acetylcysteine and subsequently cysteine, thereby providing the essential precursor for GSH synthesis more effectively than NAC.

-

Replenishment of the Glutathione Pool: By efficiently delivering cysteine, NSDAC directly fuels the synthesis of GSH.[3] An elevated GSH pool enhances the cell's capacity to neutralize ROS, detoxify electrophilic compounds, and regenerate other antioxidants like vitamins C and E.[2] The ratio of reduced GSH to its oxidized form (GSSG) is a critical indicator of cellular health, and NSDAC is poised to maintain this ratio favorably under conditions of oxidative stress.

-

Modulation of the Nrf2-ARE Pathway: Beyond serving as a mere precursor, advanced cysteine prodrugs can actively stimulate the cell's own defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophiles and ROS can modify Keap1's cysteine residues, liberating Nrf2, which then translocates to the nucleus.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including those involved in GSH synthesis (e.g., GCL) and antioxidant enzymes (e.g., heme oxygenase-1, HO-1).[[“]][8] It is hypothesized that NSDAC or its metabolites can act as signaling molecules to activate this crucial defensive pathway.

-

Mitochondrial Protection: Mitochondria are both the primary source of intracellular ROS and a major target of oxidative damage.[9] Oxidative stress can impair mitochondrial bioenergetics, leading to a vicious cycle of further ROS production and cellular damage.[10] The ability of NAC to protect mitochondrial function has been documented.[10][11] Given its superior cellular penetration, NSDAC is expected to offer enhanced protection of mitochondrial function by quenching ROS locally and supporting the mitochondrial GSH pool.[12][13]

Section 2: In Vitro Methodologies for Efficacy Assessment

A multi-tiered approach is essential to comprehensively characterize the antioxidant properties of NSDAC. This involves moving from simple chemical assays to complex cell-based models.

Protocol 2.1: Direct Radical Scavenging Activity

These assays provide a baseline assessment of a compound's intrinsic ability to neutralize stable free radicals. While useful, their physiological relevance is limited.[14]

Methodologies:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[15]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Involves the reduction of the pre-formed blue-green ABTS radical cation (ABTS•+) back to its colorless neutral form by an antioxidant.[14][15] This assay is applicable to both hydrophilic and lipophilic antioxidants.[14]

Step-by-Step Protocol (DPPH Assay Example):

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of NSDAC, NAC (as a comparator), and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.

-

Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH solution to each well. Include a control well with 100 µL methanol and 100 µL DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Diagram 1: Workflow for Direct Radical Scavenging Assays

Caption: A generalized workflow for DPPH and ABTS radical scavenging assays.

Protocol 2.2: Cellular Antioxidant Activity (CAA)

This assay measures antioxidant activity in a more biologically relevant context, accounting for cellular uptake, metabolism, and localization.[16]

Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) is used. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[17] An effective antioxidant will inhibit this oxidation, resulting in lower fluorescence.[18][19]

Step-by-Step Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and grow to confluence.[20]

-

Pre-incubation: Wash cells with phosphate-buffered saline (PBS). Incubate cells with culture medium containing DCFH-DA (e.g., 25 µM) and various concentrations of NSDAC, NAC, or quercetin (positive control) for 1 hour.

-

Induction of Oxidative Stress: Wash cells again to remove excess probe and compound. Add a free radical initiator, such as AAPH (e.g., 600 µM), to all wells.[20]

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence intensity (Excitation ~485 nm, Emission ~530 nm) kinetically over 1 hour.[20]

-

Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Compare the AUC of treated wells to control (AAPH only) wells to determine the percentage of inhibition.

Protocol 2.3: Quantification of Intracellular Glutathione (GSH)

Directly measuring the impact of NSDAC on the total GSH pool and the GSH/GSSG ratio is critical for validating its primary mechanism of action.

Principle: The most common method utilizes Ellman's reagent (DTNB, 5,5'-dithio-bis(2-nitrobenzoic acid)) in an enzymatic recycling assay. DTNB reacts with the thiol group of GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. Glutathione reductase is included to recycle GSSG back to GSH, allowing for the measurement of total glutathione.

Step-by-Step Protocol:

-

Cell Treatment: Culture cells (e.g., SH-SY5Y or HepG2) and treat with NSDAC or NAC for a specified time (e.g., 12-24 hours). To induce GSH depletion, a control group can be treated with a GSH-depleting agent like buthionine sulfoximine (BSO).

-

Cell Lysis: Harvest and lyse the cells in a suitable buffer on ice. A deproteinization step (e.g., using metaphosphoric acid) is often required.

-

Assay Reaction: In a 96-well plate, add cell lysate, DTNB solution, and glutathione reductase in a phosphate buffer containing NADPH.[21]

-

Measurement: Measure the rate of TNB formation by reading the absorbance at 412 nm kinetically for 5-10 minutes.

-

Quantification: Calculate the total glutathione concentration by comparing the rate of absorbance change to a standard curve generated with known GSH concentrations. Commercial kits are widely available and provide optimized reagents and protocols.[2][22]

Section 3: Elucidating Nrf2-ARE Pathway Activation

To investigate whether NSDAC acts as an indirect antioxidant by upregulating endogenous defenses, the activation of the Nrf2 pathway must be assessed.

Diagram 2: NSDAC-Mediated Activation of the Nrf2-ARE Pathway

Caption: NSDAC potentially modifies Keap1, releasing Nrf2 for nuclear translocation.

Protocol 3.1: Western Blotting for Nrf2 Nuclear Translocation

Activation of the Nrf2 pathway is characterized by the accumulation of Nrf2 protein in the nucleus.[23] Western blotting of nuclear and cytosolic fractions is the gold standard for visualizing this event.[24][25]

Step-by-Step Protocol:

-

Cell Treatment & Harvesting: Treat cells (e.g., astrocytes, endothelial cells) with NSDAC for various time points (e.g., 1, 2, 4, 6 hours). A known Nrf2 activator like sulforaphane should be used as a positive control.

-

Nuclear/Cytoplasmic Fractionation: Harvest the cells and use a commercial fractionation kit (e.g., NE-PER™) to separate nuclear and cytoplasmic extracts. This step is critical for accurate results.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure the purity of the fractions, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-Tubulin or GAPDH).[23]

-

-

Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using densitometry software. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates activation.[26]

Section 4: Comparative Analysis: NSDAC vs. N-acetylcysteine (NAC)

A direct comparison is crucial to establish the superiority of NSDAC. Key parameters should be evaluated side-by-side using the protocols described above.

| Parameter | N-acetylcysteine (NAC) | This compound (NSDAC) | Rationale for Difference |

| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | The S-acetyl group significantly increases lipid solubility, enhancing membrane permeability. |

| Cellular Uptake | Moderate (Relies on transporters) | High (Passive diffusion) | Increased lipophilicity allows NSDAC to bypass transporters and diffuse directly across the cell membrane.[1] |

| Bioavailability | Low Oral Bioavailability (~3-6%) | Predicted to be Significantly Higher | Enhanced absorption is expected due to its lipophilic nature, similar to other esterified NAC derivatives like NACET.[1] |

| GSH Replenishment | Effective, but requires higher doses | More Potent; effective at lower doses | More efficient intracellular delivery of cysteine leads to a more robust and rapid synthesis of glutathione. |

| Nrf2 Activation | Weak/Indirect | Potentially a direct activator | The chemical structure of NSDAC may be more effective at modifying Keap1 cysteine sensors. |

| Mitochondrial Protection | Documented protective effects[10] | Expected to be superior | Enhanced ability to cross mitochondrial membranes and support the local mitochondrial GSH pool.[11] |

Conclusion and Future Directions

This compound represents a rationally designed advancement over N-acetylcysteine, with a physicochemical profile tailored for enhanced bioavailability and cellular activity. Its multi-pronged antioxidant mechanism—combining efficient GSH replenishment with the potential activation of the Nrf2 endogenous defense pathway—positions it as a highly promising candidate for therapeutic development in a wide range of oxidative stress-driven diseases.

Future research should focus on in vivo pharmacokinetic and pharmacodynamic studies to confirm its superior bioavailability and tissue distribution. Furthermore, its efficacy should be tested in animal models of diseases where oxidative stress is a key etiological factor, such as neurodegenerative disorders, cardiovascular disease, and liver injury. The comprehensive methodologies outlined in this guide provide a robust framework for the continued investigation and validation of this compound as a next-generation antioxidant therapeutic.

References

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link][20]

-

G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved from [Link]

-

Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link][19]

-

Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved from [Link][18]

-

RayBiotech. (n.d.). Total Glutathione (GSSG/GSH) Assay Kit. Retrieved from [Link][21]

-

Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143–152. Retrieved from [Link][14]

-

Martin, H. L., & Teismann, P. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants (Basel, Switzerland), 10(6), 1195. Retrieved from [Link][17]

-

ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... Retrieved from [Link][27]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. Retrieved from [Link][16]

-

E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link][15]

-

Cazzola, M., et al. (2023). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Pharmaceuticals, 16(7), 1023. Retrieved from [Link][28]

-

ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. Retrieved from [Link][29]

-

Olejnik, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(10), 2959. Retrieved from [Link][30]

-

Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. Retrieved from [Link][3]

-

Rocha, M., et al. (2018). Protective effects of N-acetyl-cysteine in mitochondria bioenergetics, oxidative stress, dynamics and S-glutathionylation alterations in acute kidney damage induced by folic acid. Free Radical Biology and Medicine, 130, 208-221. Retrieved from [Link][10]

-

Ezeriņṇa, D., et al. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Reports, 23(11), 3237-3247. Retrieved from [Link][31]

-

Caro, A. A., et al. (2014). N-acetylcysteine inhibits the up-regulation of mitochondrial biogenesis genes in livers from rats fed ethanol chronically. Alcoholism, Clinical and Experimental Research, 38(1), 113-122. Retrieved from [Link][12]

-

Barrera-Chimal, J., et al. (2022). Effect of N-Acetylcysteine in Mitochondrial Function, Redox Signaling, and Sirtuin 3 Levels in the Heart During Cardiorenal Syndrome Type 4 Development. Antioxidants & Redox Signaling, 36(1-3), 15-32. Retrieved from [Link][11]

-

ResearchGate. (2022). Effect of N-Acetylcysteine in Mitochondrial Function, Redox Signaling, and Sirtuin 3 Levels in the Heart During Cardiorenal Syndrome Type 4 Development. Retrieved from [Link][13]

-

ResearchGate. (n.d.). Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse... Retrieved from [Link][23]

-

Crinelli, R., et al. (2021). Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine. Antioxidants, 10(2), 175. Retrieved from [Link][32]

-

ResearchGate. (n.d.). Analysis of Nrf2 nuclear translocation. Western blot and densitometric... Retrieved from [Link][24]

-

Journal of Thoracic Disease. (2022). N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress. Retrieved from [Link][9]

-

Sandhu, M. (n.d.). NACET vs NAC: Which Antioxidant is Best for Your Formula?. Retrieved from [Link][1]

-

Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. Retrieved from [Link][33]

-

Consensus. (n.d.). Mechanisms of Nrf2 factor activation by S-Allylcysteine. Retrieved from [Link][[“]]

-

Johnson, D. A., et al. (2012). Frequency Modulated Translocational Oscillations of Nrf2 Mediate the Antioxidant Response Element Cytoprotective Transcriptional Response. Antioxidants & Redox Signaling, 17(1), 1-16. Retrieved from [Link][8]

-

ResearchGate. (n.d.). Nuclear Translocation of Nrf2 and Expression of Antioxidant Defence Genes in THP-1 Cells Exposed to Carbon Nanotubes. Retrieved from [Link][26]

-

ResearchGate. (n.d.). Nrf2 nuclear translocation and modulation of HO-1 protein content in... Retrieved from [Link][25]

-

Jafari, H., et al. (2021). The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study. International Journal of Fertility & Sterility, 15(3), 199-204. Retrieved from [Link][5]

-

ResearchGate. (2022). N-Acetylcysteine and Atherosclerosis: Promises and Challenges. Retrieved from [Link][34]

-

Crinelli, R., et al. (2021). Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine. Antioxidants, 10(2), 175. Retrieved from [Link][6]

-

PubMed. (2021). Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine. Retrieved from [Link][35]

-

PubMed. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Retrieved from [Link][36]

-

Ateş, B., Abraham, L., & Ercal, N. (2008). Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). Free Radical Research, 42(4), 372-377. Retrieved from [Link][37]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 5. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. consensus.app [consensus.app]

- 8. Frequency Modulated Translocational Oscillations of Nrf2 Mediate the Antioxidant Response Element Cytoprotective Transcriptional Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - Zheng - Journal of Thoracic Disease [jtd.amegroups.org]

- 10. Protective effects of N-acetyl-cysteine in mitochondria bioenergetics, oxidative stress, dynamics and S-glutathionylation alterations in acute kidney damage induced by folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of N-Acetylcysteine in Mitochondrial Function, Redox Signaling, and Sirtuin 3 Levels in the Heart During Cardiorenal Syndrome Type 4 Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-acetylcysteine inhibits the up-regulation of mitochondrial biogenesis genes in livers from rats fed ethanol chronically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. raybiotech.com [raybiotech.com]

- 22. GSH-Glo™ Glutathione Assay [worldwide.promega.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 32. [PDF] Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine | Semantic Scholar [semanticscholar.org]

- 33. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. [PDF] Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) | Semantic Scholar [semanticscholar.org]

Cellular uptake and metabolism of N,S-Diacetylcysteine

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of N,S-Diacetylcysteine

Abstract

This compound (NSDAC) is emerging as a promising prodrug of L-cysteine, designed to overcome the pharmacokinetic limitations of its parent compound, N-acetylcysteine (NAC). As a "double-prodrug," NSDAC's enhanced lipophilicity is hypothesized to facilitate superior cellular uptake compared to NAC.[1] This guide provides a comprehensive technical overview of the cellular transport and subsequent metabolic activation of NSDAC. We will explore the mechanistic basis for its improved membrane permeability, delineate the enzymatic cascade responsible for its intracellular conversion to L-cysteine, and discuss the downstream antioxidant and metabolic consequences. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of NSDAC's cellular biology and the experimental methodologies required for its investigation.

Introduction: The Rationale for a Superior Cysteine Prodrug

L-cysteine is a semi-essential amino acid critical for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[2] Cellular GSH pools are vital for detoxifying reactive oxygen species (ROS), mitigating oxidative stress, and maintaining redox homeostasis.[2][3] However, direct supplementation with L-cysteine is impractical due to its rapid oxidation and low stability.

For decades, N-acetylcysteine (NAC) has been the cornerstone of cysteine replenishment therapy, most notably as an antidote for acetaminophen overdose and as a mucolytic agent.[2][3][4] NAC functions as a prodrug, requiring intracellular deacetylation to release L-cysteine.[5][6] Despite its clinical utility, the therapeutic efficacy of NAC is hampered by low oral bioavailability (~6-10%) and inefficient cellular uptake, largely due to the ionized state of its free carboxyl group at physiological pH, which restricts passive diffusion across lipid membranes.[3][4][7]

This compound (NSDAC) was conceived to address these limitations. By acetylating both the amino (N) and thiol (S) groups, the molecule's polarity is significantly reduced. This structural modification renders NSDAC more lipophilic, theoretically enhancing its ability to traverse cellular membranes via passive diffusion, leading to more efficient intracellular delivery of the cysteine precursor.

Comparative Cellular Uptake Mechanisms

The efficacy of a cysteine prodrug is fundamentally dependent on its ability to enter the target cell. The structural differences between NAC, its amide derivative (NACA), and NSDAC lead to distinct transport dynamics.

N-Acetylcysteine (NAC)

The negatively charged carboxyl group of NAC limits its passive diffusion. Studies in human erythrocytes have shown that a significant portion (around 56%) of NAC transport is mediated by the anion exchange protein (Band 3).[8] However, this carrier-mediated transport is not efficient enough to achieve high intracellular concentrations, particularly at therapeutic doses.[8][9]

N-Acetylcysteine Amide (NACA)

To improve membrane permeability, N-acetylcysteine amide (NACA) was developed. Neutralizing the carboxyl group by converting it to an amide results in a more lipophilic molecule that can more readily cross cell membranes.[10][11][12] This modification has been shown to result in greater restoration of intracellular GSH compared to NAC, providing strong evidence that enhancing lipophilicity is a valid strategy for improving cysteine prodrug delivery.[10][11]

This compound (NSDAC)

NSDAC represents a further evolution of this strategy. The addition of an acetyl group to the thiol moiety, creating a thioester, further increases the molecule's nonpolar character. It is therefore postulated that NSDAC primarily enters the cell via passive diffusion, driven by its concentration gradient. This mechanism bypasses the saturation kinetics and potential competition associated with carrier-mediated transport systems, offering a potentially more robust and efficient delivery pathway.

Intracellular Metabolic Activation Cascade

Once inside the cell, NSDAC must undergo a two-step enzymatic hydrolysis to release L-cysteine. This controlled, sequential release is a key feature of its prodrug design.

-

Step 1: S-Deacetylation. The thioester bond is the more labile of the two acetyl modifications. It is rapidly cleaved by intracellular thioesterases or other non-specific esterases, yielding NAC and acetate. This initial step effectively "unmasks" the first prodrug, NAC.

-

Step 2: N-Deacetylation. The resulting NAC is then hydrolyzed by aminoacylase-I, a cytosolic enzyme that specifically removes the acetyl group from the nitrogen atom of N-acetylated amino acids.[5] This second step liberates free L-cysteine, making it available for cellular metabolic pathways.

This two-step process ensures that the active molecule, L-cysteine, is released directly within the intracellular environment where it is needed, minimizing premature degradation in the extracellular space.

Downstream Bioactivity of Liberated L-Cysteine

The therapeutic value of NSDAC is realized through the downstream effects of the L-cysteine it delivers.

-

Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting substrate for glutamate-cysteine ligase, the first enzyme in the GSH biosynthesis pathway.[2] By providing a steady intracellular supply of cysteine, NSDAC effectively replenishes depleted GSH stores, thereby bolstering the cell's primary antioxidant defense system.[3][6]

-

Hydrogen Sulfide (H₂S) Signaling: Recent research has revealed that a significant portion of NAC's rapid antioxidant effect is not from direct scavenging but from the conversion of its derived cysteine into hydrogen sulfide (H₂S) and subsequently sulfane sulfur species.[13][14] These molecules, primarily generated in mitochondria, are potent antioxidants and signaling molecules that contribute to cytoprotection.[13][14]

-

Protein Synthesis and Other Pathways: L-cysteine is also incorporated into proteins and serves as a precursor for other essential biomolecules, including taurine and coenzyme A.

Experimental Protocols for Investigation

Validating the proposed mechanisms of NSDAC uptake and metabolism requires robust analytical methods. The following protocols provide a framework for these investigations.

Protocol: Quantification of Intracellular NSDAC and Metabolites by HPLC

This method allows for the simultaneous measurement of NSDAC, its primary metabolite NAC, and other relevant thiols in cellular samples.

A. Principle: Cells are incubated with NSDAC, followed by lysis and chemical derivatization of thiol-containing compounds to enable sensitive detection. Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate the compounds, which are then quantified using UV or fluorescence detection.[15][16][17]

B. Step-by-Step Methodology:

-

Cell Seeding and Culture: Plate cells (e.g., HepG2, A549) in 6-well plates and grow to 80-90% confluency.

-

Treatment: Aspirate media, wash cells once with warm PBS, and add fresh media containing the desired concentration of NSDAC (e.g., 10 µM - 1 mM). Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Collection:

-

Media: Collect the extracellular media into a microcentrifuge tube.

-

Cells: Place the culture plate on ice, aspirate the media, and wash cells twice with ice-cold PBS.

-

-

Cell Lysis: Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay for later normalization.

-

Derivatization (for Thiol-Containing Metabolites):

-

Rationale: To accurately quantify NAC and cysteine, their free thiol groups are derivatized with a fluorescent tag like N-(1-pyrenyl)maleimide (NPM), which greatly enhances detection sensitivity.[17][18]

-

To 50 µL of cell lysate or media, add 50 µL of NPM solution (1 mM in acetonitrile).

-

Incubate in the dark at room temperature for 30 minutes.

-

Stop the reaction by adding 10 µL of 2N HCl.

-

-

HPLC Analysis:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[15][16]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Develop a gradient from ~5% B to 95% B over 20-30 minutes to elute compounds of varying polarity.

-

Detection: UV detector at 212 nm (for NSDAC and NAC) or a fluorescence detector (Ex: 330 nm, Em: 376 nm for NPM-derivatized thiols).[15][16][17]

-

-

Data Analysis: Quantify peak areas against a standard curve generated with known concentrations of NSDAC, NAC, and L-cysteine. Normalize intracellular concentrations to total protein content.

Data Presentation: Comparative Properties of Cysteine Prodrugs

The selection of a prodrug for a specific application depends on its physicochemical and biological characteristics.

| Property | L-Cysteine | N-Acetylcysteine (NAC) | N-Acetylcysteine Amide (NACA) | This compound (NSDAC) |

| Key Structural Feature | Free thiol & amino groups | N-acetyl group, free carboxyl | N-acetyl group, amide | N-acetyl & S-acetyl groups |

| Relative Lipophilicity | Low | Low | Moderate | High |

| Primary Uptake Mechanism | Amino acid transporters | Anion exchange, inefficient diffusion[8] | Passive diffusion[10][11] | Passive diffusion (postulated) |

| Intracellular Release | N/A (already active) | One-step (N-deacetylation)[5] | One-step (N-deacetylation) | Two-step (S- & N-deacetylation) |

| Key Advantage | Direct precursor | Clinically established | Enhanced cell permeability[12] | Potentially superior permeability |

| Key Limitation | Poor stability/bioavailability | Low bioavailability[3][7] | Less clinical data | Investigational status |

Conclusion and Future Directions

This compound holds significant promise as a next-generation L-cysteine prodrug. Its design directly addresses the primary shortcoming of NAC—inefficient cellular uptake—by increasing lipophilicity to favor passive membrane diffusion. The subsequent two-step intracellular hydrolysis ensures targeted release of L-cysteine, which can then effectively replenish glutathione stores and participate in other critical antioxidant pathways, such as H₂S production.

While the theoretical framework is strong, further research is required to fully validate these mechanisms. Key future directions for the field include:

-

Enzyme Identification: Pinpointing the specific intracellular esterases and thioesterases responsible for the initial S-deacetylation of NSDAC.

-

Pharmacokinetic Studies: Conducting comprehensive in vivo studies in animal models to compare the bioavailability, tissue distribution, and clearance of NSDAC versus NAC.

-

Therapeutic Efficacy: Evaluating the superiority of NSDAC over NAC in preclinical models of diseases characterized by oxidative stress, such as neurodegenerative disorders, liver injury, and respiratory diseases.

By pursuing these investigations, the scientific community can fully elucidate the therapeutic potential of NSDAC and pave the way for its potential clinical application.

References

-

A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. [Link]

-

N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. National Center for Biotechnology Information. [Link]

-

A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. [Link]

-

A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N - Insights.bio. [Link]

-

Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes. PubMed. [Link]

-

Acetylcysteine. Wikipedia. [Link]

-

Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. PubMed. [Link]

-